molecular formula C24H28N6O3 B12455394 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate

4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate

Cat. No.: B12455394
M. Wt: 448.5 g/mol
InChI Key: WNOBUQSPOBOVTA-UHFFFAOYSA-N
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Description

4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the cyclohexyl group, and the esterification process. Common reagents used in these reactions include azides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules and esters with comparable structures. Examples include:

  • 4-[5-(1-{[4-(aminophenyl)amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl acetate
  • 4-[5-(1-{[4-(methylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl butanoate

Uniqueness

The uniqueness of 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

IUPAC Name

[4-[5-[1-(4-acetamidoanilino)cyclohexyl]tetrazol-1-yl]phenyl] propanoate

InChI

InChI=1S/C24H28N6O3/c1-3-22(32)33-21-13-11-20(12-14-21)30-23(27-28-29-30)24(15-5-4-6-16-24)26-19-9-7-18(8-10-19)25-17(2)31/h7-14,26H,3-6,15-16H2,1-2H3,(H,25,31)

InChI Key

WNOBUQSPOBOVTA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCCC3)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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